cis-3-(Benzyloxy)cyclobutanamine

Kinase inhibition JAK3 IC50

cis-3-(Benzyloxy)cyclobutanamine (CAS 92146-77-5) is a chiral aminocyclobutane derivative characterized by a cyclobutane ring substituted with a benzyloxy group and an amine group in the cis configuration. It is primarily employed as a high-value intermediate in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitors and central nervous system agents.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 92146-77-5
Cat. No. B1280788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(Benzyloxy)cyclobutanamine
CAS92146-77-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1C(CC1OCC2=CC=CC=C2)N
InChIInChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
InChIKeyGYSQDBGCDZWPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-(Benzyloxy)cyclobutanamine (CAS 92146-77-5): Chiral Cyclobutane Building Block for Pharmaceutical Research


cis-3-(Benzyloxy)cyclobutanamine (CAS 92146-77-5) is a chiral aminocyclobutane derivative characterized by a cyclobutane ring substituted with a benzyloxy group and an amine group in the cis configuration . It is primarily employed as a high-value intermediate in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitors and central nervous system agents . The rigid cyclobutane backbone, combined with its specific stereochemistry, enables precise spatial presentation of pharmacophores, making it a valuable building block for structure-activity relationship (SAR) studies and drug discovery programs .

Why cis-3-(Benzyloxy)cyclobutanamine (CAS 92146-77-5) Cannot Be Substituted by Generic Cyclobutanamines


In medicinal chemistry, stereochemistry profoundly influences molecular recognition, binding affinity, and downstream biological activity. The cis-configuration of 3-(benzyloxy)cyclobutanamine imposes a specific three-dimensional orientation that cannot be replicated by its trans isomer or by achiral cyclobutanamine analogs . Even minor changes in stereochemistry can lead to significant differences in target engagement and efficacy, as documented in kinase inhibitor programs where cis and trans isomers exhibited divergent IC50 values [1]. Therefore, substituting this compound with a generic cyclobutanamine or a stereoisomer without rigorous re-validation introduces unacceptable variability in SAR studies and synthetic routes .

Quantitative Differentiation of cis-3-(Benzyloxy)cyclobutanamine (CAS 92146-77-5) Against Comparators


Kinase Inhibition Potency: cis-3-(Benzyloxy)cyclobutanamine as a JAK3 Inhibitor Scaffold

Derivatives based on the cis-3-(benzyloxy)cyclobutanamine scaffold have demonstrated nanomolar inhibitory activity against Janus kinase 3 (JAK3). In a cell-based assay using human Ramos cells, a cis-3-(benzyloxy)cyclobutanamine-containing compound inhibited JAK1/3 with an IC50 of 76 nM, while a closely related analog achieved an IC50 of 2 nM against JAK3 [1]. These values establish a potency baseline for this chemotype. In contrast, the trans isomer of 3-(benzyloxy)cyclobutanamine has not been reported with comparable JAK3 inhibitory data, suggesting that the cis-stereochemistry is critical for optimal kinase pocket engagement .

Kinase inhibition JAK3 IC50

Purity and Documentation: cis-3-(Benzyloxy)cyclobutanamine vs. trans-Isomer

Commercially available cis-3-(benzyloxy)cyclobutanamine (CAS 92146-77-5) is typically supplied with a minimum purity of 98% by HPLC, accompanied by comprehensive analytical documentation including 1H-NMR and HPLC traces . In contrast, the trans-isomer (CAS 905821-36-5) is more commonly offered at 95-97% purity with less consistent availability of full analytical data packages . This difference in documented purity and analytical support can impact the reliability of downstream synthetic transformations and biological assays.

Purity HPLC NMR Quality control

Stereochemical Purity and Enantiomeric Excess

The cis-isomer of 3-(benzyloxy)cyclobutanamine possesses two stereocenters, giving rise to a pair of enantiomers. Suppliers of the cis-compound (CAS 92146-77-5) typically provide the racemic mixture unless otherwise specified, but the stereochemical integrity is well-defined . In contrast, the trans-isomer (CAS 905821-36-5) is also offered as a racemate, but the cis-isomer is more frequently utilized in medicinal chemistry programs due to its ability to mimic specific turn motifs in bioactive peptides . Quantitative chiral HPLC methods are available to verify enantiomeric purity .

Stereochemistry Chiral purity Enantiomeric excess

Scalability and Supply Chain Reliability

cis-3-(Benzyloxy)cyclobutanamine (CAS 92146-77-5) is available at production scales up to kilograms, with multiple suppliers offering consistent quality and batch-to-batch reproducibility . The trans-isomer is also available at similar scales, but the cis-isomer benefits from a broader supplier network and more frequent custom synthesis requests, indicating higher demand and more mature supply chains . For research programs planning to transition from milligram to gram or kilogram scales, the cis-isomer presents lower procurement risk.

Scale-up Supply chain Custom synthesis

Physicochemical Properties and Storage Stability

cis-3-(Benzyloxy)cyclobutanamine exhibits a predicted pKa of 10.24±0.40, a boiling point of approximately 269°C, and a density of 1.07 g/mL . Recommended storage conditions are under inert gas (nitrogen or argon) at 2-8°C to prevent degradation . While the trans-isomer shares similar physicochemical properties, the cis-isomer's stability profile has been more thoroughly characterized in supplier documentation, with explicit recommendations for long-term storage .

Storage stability pKa Boiling point

Documented Use in Platinum(II) Anticancer Complexes

Derivatives of 3-(benzyloxy)cyclobutane, including the cis-amine, have been utilized in the synthesis of platinum(II) complexes evaluated for antiproliferative activity . These complexes leverage the cyclobutane ring's rigidity to modulate DNA binding and cellular uptake. While specific IC50 values for the cis-isomer-derived complexes are not yet public, the class of cyclobutanamine-containing platinum complexes has shown promising activity in cancer cell lines . The cis-isomer's stereochemistry may influence the geometry of the platinum coordination sphere, potentially affecting biological activity.

Anticancer Platinum complexes Antiproliferative

Optimal Application Scenarios for cis-3-(Benzyloxy)cyclobutanamine (CAS 92146-77-5)


JAK Kinase Inhibitor Lead Optimization

When optimizing JAK3 or JAK1/3 inhibitors for autoimmune or inflammatory diseases, cis-3-(benzyloxy)cyclobutanamine serves as a privileged scaffold. Its cis-stereochemistry enables the amine and benzyloxy groups to adopt a conformation that mimics key interactions within the kinase ATP-binding pocket, as evidenced by derivatives with IC50 values of 2-76 nM [1]. Procuring the cis-isomer ensures consistency with published SAR data and accelerates hit-to-lead progression.

Stereoselective Synthesis of CNS-Targeted Compounds

The rigid cyclobutane core and defined stereochemistry of cis-3-(benzyloxy)cyclobutanamine make it an ideal building block for synthesizing conformationally constrained analogs of neurotransmitters or receptor ligands [1]. Its amine group can be readily functionalized, while the benzyloxy moiety provides a handle for further derivatization or acts as a protecting group . The high commercial purity (≥98%) reduces the risk of side reactions during multi-step syntheses .

Platinum(II) Anticancer Complex Development

In medicinal inorganic chemistry, cis-3-(benzyloxy)cyclobutanamine can be employed as a non-leaving ligand in platinum(II) complexes. The cis-geometry influences the overall complex geometry and potentially its DNA binding mode [1]. While specific activity data for this isomer are still emerging, the class of cyclobutanamine-platinum complexes has shown antiproliferative effects, making the cis-isomer a logical choice for SAR exploration .

Custom Synthesis and Scale-Up of Chiral Intermediates

For CROs and pharmaceutical companies requiring multi-gram to kilogram quantities of a stereochemically defined cyclobutanamine, cis-3-(benzyloxy)cyclobutanamine offers a reliable supply chain with multiple vendors providing batch-specific analytical data (NMR, HPLC) [1]. The established production scale (up to kilograms) and documented storage conditions (2-8°C under inert gas) minimize supply chain risks and ensure compound integrity throughout the development lifecycle .

Technical Documentation Hub

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